molecular formula C12H18Cl2N2O B3052083 4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol CAS No. 38339-17-2

4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol

Cat. No. B3052083
CAS RN: 38339-17-2
M. Wt: 277.19 g/mol
InChI Key: TWLZKRVNYXYMPB-UHFFFAOYSA-N
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Description

“4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol” is also known as Clenbuterol Hydrochloride . It’s a chemical compound with the formula C₁₂H₁₉Cl₃N₂O .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two chlorine atoms and one amino group attached. There’s also a side chain containing a tertiary butyl group and a hydroxyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.056 daltons . More specific physical and chemical properties weren’t available in the search results.

properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpropylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O/c1-7(2)5-16-6-11(17)8-3-9(13)12(15)10(14)4-8/h3-4,7,11,16-17H,5-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLZKRVNYXYMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959270
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)benzenemethanol

CAS RN

38339-17-2
Record name Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((2-methylpropyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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